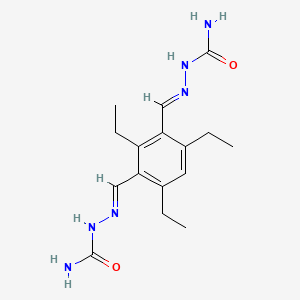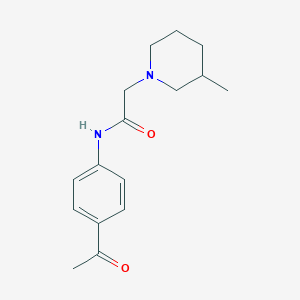![molecular formula C21H26N2O3 B5605616 N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5605616.png)
N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is a benzamide derivative that has been explored for its gastrokinetic activity among other potential applications in medicinal chemistry. This compound belongs to a broader class of benzamides which have been studied for various biological activities, including their role as potent gastrokinetic agents.
Synthesis Analysis
The synthesis of this compound involves the preparation of benzamide derivatives by introducing various substituents into the benzamide structure to evaluate their effects on biological activity. Notable methods include the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting structure-activity relationships critical for gastrokinetic activity (Kato et al., 1992).
Molecular Structure Analysis
Molecular structural analysis has been conducted using X-ray diffraction and DFT calculations to determine the geometrical parameters and electronic properties of similar benzamide compounds. Such analyses reveal the crystal system, lattice constants, and molecular geometry, providing insights into the compound's chemical reactivity and potential biological activity (Demir et al., 2015).
Chemical Reactions and Properties
The chemical properties of this compound derivatives have been explored in the context of their synthesis and subsequent reactions to produce compounds with potential pharmacological activities. For example, the synthesis of 2-morpholine carboxylic acid derivatives and their elaboration shows the compound's versatility in chemical reactions (King & Martin, 1991).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability of benzamide derivatives, have been characterized to understand their behavior in biological systems. The preparation and characterization of two crystalline forms of a related benzamide, TKS159, demonstrate the importance of polymorphism in drug development (Yanagi et al., 2000).
Chemical Properties Analysis
Chemical properties such as reactivity and potential for interactions with biological molecules are critical for understanding the therapeutic potential of benzamide derivatives. Studies on the synthesis and pharmacological activities of optical isomers of mosapride, a related compound, highlight the significance of stereochemistry in the biological activity of these compounds (Morie et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-20-8-4-17(5-9-20)10-11-22-21(24)19-6-2-18(3-7-19)16-23-12-14-26-15-13-23/h2-9H,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQEFJQZRHIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)

![2-chloro-4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5605540.png)
![3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5605550.png)
![3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)
![4-(4-{[(3aS*,6aS*)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5605578.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)
![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)

![2-[(4-nitrobenzyl)thio]nicotinic acid](/img/structure/B5605611.png)
![2-{3-oxo-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605613.png)
![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5605623.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[2-(2-ethylphenoxy)ethyl]piperidine](/img/structure/B5605642.png)